1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an isoindole and quinazoline moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of isoindole derivatives with quinazoline intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can yield amine derivatives, which are useful in further synthetic applications.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted isoindole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include substituted isoindole and quinazoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core structure and have similar chemical properties.
Quinazoline derivatives: Compounds with the quinazoline moiety exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride is unique due to its combined isoindole and quinazoline structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
75159-22-7 |
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Molecular Formula |
C18H16Cl2N4O3 |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
2-[[(4-oxoquinazolin-3-yl)methylamino]methyl]isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C18H14N4O3.2ClH/c23-16-14-7-3-4-8-15(14)20-11-21(16)9-19-10-22-17(24)12-5-1-2-6-13(12)18(22)25;;/h1-8,11,19H,9-10H2;2*1H |
InChI Key |
YJQWCVILVNQZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNCN3C=NC4=CC=CC=C4C3=O.Cl.Cl |
Origin of Product |
United States |
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